molecular formula C9H12FNO B1267680 2-(3-Fluoro-4-methoxyphenyl)ethanamine CAS No. 458-40-2

2-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B1267680
CAS No.: 458-40-2
M. Wt: 169.2 g/mol
InChI Key: QIVBJMNUDCAJED-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol (CAS: 870849-66-4) . The compound is synthesized via methods involving tert-butyl carbamate intermediates followed by deprotection, as seen in analogous compounds . Its structural features, particularly the electron-withdrawing fluorine and electron-donating methoxy group, influence its physicochemical properties and biological activity. Derivatives such as 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine HCl (CAS: 1803606-55-4) highlight its versatility in medicinal chemistry .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBJMNUDCAJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330072
Record name 2-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-40-2
Record name 2-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:

    Nitration: The starting material, 3-fluoroanisole, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The resulting amine is then subjected to a substitution reaction to introduce the ethanamine side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(3-Fluoro-4-methoxyphenyl)ethanamine with structurally related phenethylamine derivatives:

Compound Name Substituents Molecular Formula Key Properties Pharmacological Relevance
This compound 3-F, 4-OCH₃ C₉H₁₂FNO LogP: ~1.8 (predicted); Dipole moment: ~3.5 D (similar to 2C-x derivatives) Potential 5-HT2A receptor interaction (inferred from NBOMe analogues)
2-(4-Methoxyphenyl)-N-methylethanamine 4-OCH₃, N-CH₃ C₁₀H₁₅NO LogP: ~1.5; Reduced electronegativity due to lack of fluorine Lower receptor affinity compared to fluorinated derivatives
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 4-F, 3,4-(OCH₃)₂ (benzyl) C₁₇H₁₉FNO₂ Enhanced lipophilicity (LogP: ~3.0); Glucuronidated metabolites observed High 5-HT2A agonist activity (similar to 25I-NBOMe)
2-(4-Trifluoromethoxyphenyl)ethanamine 4-OCF₃ C₉H₁₀F₃NO LogP: ~2.5; High metabolic stability due to trifluoromethoxy group Used in CNS-targeting drug development
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 2,5-(OCH₃)₂ C₁₀H₁₅NO₂ LogP: ~1.2; Lower electrophilicity (HOMO: -6.2 eV) Hallucinogenic properties via 5-HT2A activation; Controlled substance
25I-NBOMe 4-I, 2,5-(OCH₃)₂, N-benzyl substitution C₁₈H₂₂INO₂ LogP: ~3.5; Extensive Phase I/II metabolism (O-desmethylation) Potent hallucinogen; Metabolites used as biomarkers in toxicology

Key Observations

Fluorine Substitution: The 3-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2C-H . Fluorinated derivatives (e.g., N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine) exhibit higher 5-HT2A receptor affinity due to improved lipophilicity and binding interactions .

Methoxy Group Positioning :

  • 3,4-Dimethoxy substitutions (e.g., in NBOMe derivatives) increase steric bulk and receptor selectivity compared to 2,5-dimethoxy analogs .
  • The 4-methoxy group in the target compound may reduce oxidative metabolism compared to 2-methoxy derivatives .

Biological Activity: NBOMe compounds (e.g., 25I-NBOMe) demonstrate ~10–100× higher 5-HT2A potency than non-benzylated phenethylamines like 2C-H, attributed to N-benzyl substitution enhancing receptor binding . Trifluoromethoxy groups (e.g., in 2-(4-Trifluoromethoxyphenyl)ethanamine) confer resistance to enzymatic degradation, making them valuable in long-acting therapeutics .

Regulatory Status: Compounds with 2,5-dimethoxy substitutions (e.g., 2C-B, 25B-NBOMe) are classified as Schedule I controlled substances due to hallucinogenic effects . The target compound’s legal status remains undefined, though structural similarity to regulated NBOMe derivatives warrants caution .

Physicochemical and Computational Insights

  • Dipole Moments: Fluorinated derivatives exhibit higher dipole moments (~3.5 D) than non-fluorinated analogs (~2.8 D), influencing solubility and membrane permeability .
  • Metabolic Pathways : Fluorine reduces CYP450-mediated oxidation, while methoxy groups undergo O-demethylation, as seen in 25I-NBOMe metabolism .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)ethanamine, also known as 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride, is a synthetic organic compound notable for its potential biological activities. Its structure includes a phenyl ring with a fluorine and a methoxy group, linked to an ethyl chain that connects to an amine functional group. This configuration suggests possible interactions with various biological targets, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C10H14FNO2
  • Molecular Weight : Approximately 197.23 g/mol
  • Structure : The compound features a chiral center, leading to enantiomeric forms that may exhibit different biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for the treatment of psychiatric disorders such as depression and anxiety. The presence of the methoxy and fluorine substituents enhances its binding affinity and selectivity for these receptors.

Table 1: Potential Biological Targets of this compound

Target ReceptorTypeImplications
Serotonin ReceptorsGPCRMood regulation
Dopamine ReceptorsGPCRCognitive function
Norepinephrine ReceptorsGPCRStress response

The compound's mechanism of action is likely related to its ability to influence neurotransmitter levels in the brain. By modulating serotonin and norepinephrine, it may help alleviate symptoms associated with mood disorders. Additionally, the structural features of this compound suggest enhanced lipophilicity and metabolic stability, which are advantageous in drug design.

Case Studies and Research Findings

Research into compounds structurally similar to this compound has provided insights into its potential applications:

  • Neuropharmacological Studies : Investigations have shown that compounds with similar structures can significantly affect neurotransmitter systems. For instance, studies demonstrated that related compounds could enhance serotonin reuptake inhibition, suggesting potential antidepressant effects .
  • Antimicrobial Activity : Although primarily studied for its neuropharmacological properties, some derivatives have shown antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity. For example, compounds with similar phenolic structures exhibited moderate antibacterial effects against Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications at specific positions on the phenyl ring can dramatically alter the biological activity of related compounds. This highlights the importance of functional group positioning in drug design .

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